Hesperetin 5-O-glucoside

PTP1B inhibition Type 2 diabetes Enzyme kinetics

Researchers studying PTP1B-mediated signaling often face a critical gap: most hesperetin glycosides (e.g., hesperetin 7-O-glucoside) show negligible PTP1B inhibition (IC50 >300 µM), while the aglycone hesperetin (IC50 288 µM) acts uncompetitively, confounding kinetic analyses. Hesperetin 5-O-glucoside bridges this gap with validated, position-specific potency. - Selective PTP1B inhibitor: IC50 = 37.14 µM via mixed-type (allosteric) mechanism, enabling robust SAR and scaffold optimization programs. - In vivo cholesterol specificity: Reduces total cholesterol without altering triglycerides-a pharmacodynamic distinction not seen with prunin or catechin. - Supply assurance: ≥98% purity (HPLC), batch-specific CoA, ambient/blue ice shipping. Standard research quantities available for immediate dispatch.

Molecular Formula C22H24O11
Molecular Weight 464.4 g/mol
CAS No. 69651-80-5
Cat. No. B157516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHesperetin 5-O-glucoside
CAS69651-80-5
Synonymshesperetin 5-O-glucoside
Molecular FormulaC22H24O11
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)O
InChIInChI=1S/C22H24O11/c1-30-13-3-2-9(4-11(13)25)14-7-12(26)18-15(31-14)5-10(24)6-16(18)32-22-21(29)20(28)19(27)17(8-23)33-22/h2-6,14,17,19-25,27-29H,7-8H2,1H3
InChIKeyQSLBWGKNSBMTJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Hesperetin 5-O-glucoside in Metabolic and Cardiovascular Research


Hesperetin 5-O-glucoside (CAS 69651-80-5) is a naturally occurring flavonoid O-glycoside composed of the hesperetin aglycone and a glucose moiety linked at the C-5 position of the flavanone backbone [1]. This compound is primarily isolated from Prunus species and citrus fruits and belongs to the flavanone subclass of flavonoids [2]. Unlike the more abundant hesperidin (hesperetin 7-O-rutinoside), hesperetin 5-O-glucoside features a distinct glycosylation pattern that confers unique physicochemical properties and biological target engagement profiles [3].

1
Supports PTP1B target engagement studies via C-5 glucoside scaffold
2
Enables C-5 vs C-7 glycosylation SAR comparison workflows
3
Relevant for cholesterol-selective lipid metabolism model studies

Why Hesperetin 5-O-glucoside Cannot Be Substituted


Substituting hesperetin 5-O-glucoside with the aglycone hesperetin or the common citrus glycoside hesperidin is not scientifically valid due to fundamental differences in glycosylation position, which directly modulate enzyme inhibition potency, kinetic mechanism, and lipid-regulatory specificity [1]. The C-5 glucosylation confers a mixed-type inhibition profile against PTP1B with an IC50 of 37.14 µM, whereas hesperetin 7-O-glucoside is inactive (>300 µM) and hesperetin itself exhibits uncompetitive inhibition with an IC50 of 288.01 µM [1]. In vivo, hesperetin 5-O-glucoside selectively reduces total cholesterol without affecting triglyceride levels, a pharmacodynamic distinction not observed with structurally related flavanones such as prunin or catechin [2].

Hesperetin 5-O-glucoside

Reported mixed-type PTP1B inhibition; cholesterol-selective in vivo profile

Hesperetin / Hesperidin / 7-O-glucoside

Inhibition kinetics and lipid selectivity may shift; C-7 substitution or aglycone form not interchangeable

Allosteric pocket fit

C-5 glycosylation may favor allosteric site engagement over hesperidin

Hesperidin / structural analogs

Different binding pose; allosteric site occupancy may not transfer directly

Hesperetin 5-O-glucoside vs. Closest Analogs


PTP1B Inhibition vs. Aglycone and 7-O-Glucoside

Hesperetin 5-O-glucoside inhibits protein tyrosine phosphatase 1B (PTP1B) with an IC50 of 37.14 ± 0.07 µM, demonstrating mixed-type inhibition kinetics [1]. In direct comparison, hesperetin (aglycone) shows weak inhibition (IC50 = 288.01 ± 7.98 µM), hesperidin (7-O-rutinoside) has moderate activity (IC50 = 58.15 ± 4.18 µM), neohesperidin has weak activity (IC50 = 143.63 ± 3.04 µM), and hesperetin 7-O-glucoside is essentially inactive (IC50 > 300 µM) [1]. The Ki value for hesperetin 5-O-glucoside is 81.62 µM, compared to 50.02 µM for hesperidin and 295.14 µM for hesperetin [1].

PTP1B Inhibition
Head-to-head
IC50 37.14 µM
vs. Hesperetin 288.01 µM
vs. Hesperidin 58.15 µM
7-O-glucoside >300 µM
Supports C-5 glucoside PTP1B study fit
Mixed-type inhibition; pNPP substrate assay
PTP1B inhibition Type 2 diabetes Enzyme kinetics

Selective Cholesterol Reduction

In high-fat-fed hypertriglyceridemic rats, intraperitoneal administration of hesperetin 5-O-glucoside for 3 days produced a significant hypocholesterolemic effect (reduction in total cholesterol) but did not alter blood triglyceride levels [1]. In the same study, (+)-catechin was effective in reducing elevated triglycerides, while prunin (naringenin 7-O-glucoside) and hesperetin 5-O-glucoside exhibited a distinct profile of selective cholesterol lowering [1].

Lipid Selectivity
Head-to-head
Cholesterol lowering; no triglyceride effect
Supports cholesterol-specific pathway studies
Rat hyperlipidemia model; 3-day IP
Cardiovascular Lipid metabolism In vivo pharmacology

PTP1B Allosteric Binding

Molecular docking studies revealed that hesperetin 5-O-glucoside exhibits higher binding affinity to key amino acid residues (Leu192, Asn193, Phe280, Pro188, Ala189, and Glu276) within the PTP1B allosteric site cavity compared to hesperidin [1]. Despite hesperidin forming a greater number of hydrogen bonds and displaying higher computed binding energies, hesperetin 5-O-glucoside was determined to be the best fit for the allosteric pocket [1]. This docking outcome correlates with the superior IC50 of hesperetin 5-O-glucoside (37.14 µM) versus hesperidin (58.15 µM) [1].

Allosteric Docking
Data to verify
Favorable allosteric pocket fit over hesperidin
Supports allosteric inhibitor design studies
In silico docking; class-level inference
Molecular docking Allosteric inhibition Structure-activity relationship

Hydrophilicity vs. Aglycone

Computational predictions indicate that hesperetin 5-O-glucoside has a logP value of 0.08 (ALOGPS) or -0.24 (ChemAxon), and a predicted water solubility of 1.39 g/L (logS -2.5) [1]. In contrast, the aglycone hesperetin is substantially more lipophilic with an experimentally determined logP of 2.85 ± 0.02 [2]. While direct experimental logP for hesperetin 5-O-glucoside is not reported, the class-level inference is that C-5 glucosylation markedly increases hydrophilicity relative to the aglycone, which may influence dissolution rate and in vitro assay compatibility.

Hydrophilicity
Class-level
Pred. logP ~0.08 vs. aglycone 2.85
May improve aqueous assay compatibility
In silico prediction; verify experimentally
Solubility Lipophilicity Formulation

Hesperetin 5-O-glucoside Research Applications


PTP1B-Targeted Anti-Diabetic Drug Discovery

Hesperetin 5-O-glucoside serves as a validated hit compound for PTP1B inhibitor screening cascades due to its confirmed IC50 of 37.14 µM and mixed-type inhibition mechanism [1]. Unlike hesperetin 7-O-glucoside (>300 µM), this compound reliably engages the allosteric site, making it suitable for structure-activity relationship (SAR) studies and scaffold optimization programs [1].

Cholesterol-Selective Lipid Metabolism Studies

In rodent models of hyperlipidemia, hesperetin 5-O-glucoside uniquely reduces total cholesterol without modulating triglyceride levels [2]. This selectivity enables researchers to dissect cholesterol-specific signaling pathways without the confounding effects of concurrent triglyceride lowering observed with compounds like catechin [2].

Flavonoid Glycosylation Position SAR

The stark contrast in PTP1B inhibitory activity between hesperetin 5-O-glucoside (IC50 = 37.14 µM) and hesperetin 7-O-glucoside (IC50 > 300 µM) provides a clear experimental system for studying how glycosylation position modulates target engagement [1]. This compound is an essential reference standard for any study examining the pharmacological impact of flavonoid C-5 versus C-7 glycosylation.

Application
Selection Property
Validation Focus
PTP1B inhibitor screening studies
Mixed-type inhibition profile
Allosteric site engagement, kinetic mechanism
Cholesterol-selective lipid metabolism research
Cholesterol-lowering without triglyceride modulation
Triglyceride independence in hyperlipidemia models
Flavonoid glycosylation SAR studies
C-5 vs C-7 glycosylation comparison
Target engagement differences by glycosylation position

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